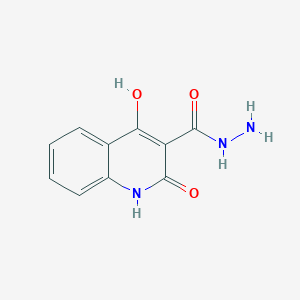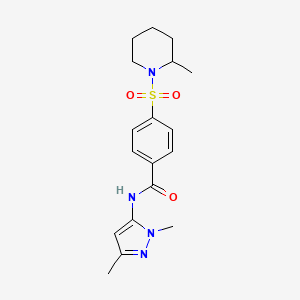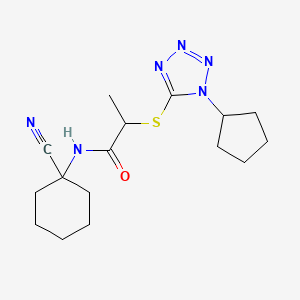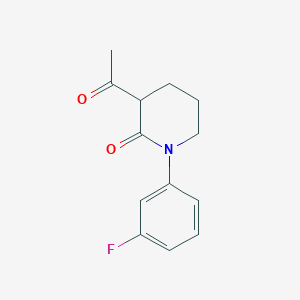
3-Acetyl-1-(3-fluorophenyl)piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-1-(3-fluorophenyl)piperidin-2-one is a chemical compound with the molecular weight of 235.26 . It is also known by its IUPAC name, 3-acetyl-1-(4-fluorophenyl)piperidin-2-one . The compound is typically stored at room temperature and has a physical form of oil .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H14FNO2/c1-9(16)12-3-2-8-15(13(12)17)11-6-4-10(14)5-7-11/h4-7,12H,2-3,8H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together. Physical and Chemical Properties Analysis
This compound is an oil-like substance that is stored at room temperature . It has a molecular weight of 235.26 .Aplicaciones Científicas De Investigación
Discovery and Clinical Candidate Identification
Compounds structurally related to 3-Acetyl-1-(3-fluorophenyl)piperidin-2-one have been extensively studied for their potential therapeutic applications. For example, N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040) is a novel small molecule motilin receptor agonist with excellent activity at the human motilin receptor. It has been identified for further development due to its promising pharmacokinetic profiles and potentiation of neuronal-mediated contractions of isolated gastric antrum tissue, showcasing its potential in gastrointestinal motility disorders (S. Westaway et al., 2009).
Anticancer Potential
The synthesis and characterization of zinc(II) complexes with 2-acetyl pyridine thiosemicarbazone derivatives, which share a similar acetyl functional group with the compound of interest, revealed potent anticancer activity. These complexes displayed considerable stronger antiproliferative activity than cis-platin, highlighting their potential as anticancer drugs (T. Stanojković et al., 2010).
Asymmetric Synthesis and Biological Interest
The asymmetric synthesis of piperidine derivatives, starting from Baylis–Hillman adducts through a domino process, has been explored for producing biologically interesting polysubstituted piperidines. This approach allows for the sequential attachment of aryl groups to the piperidine ring, potentially leading to compounds with significant biological activities (Mateo M Salgado et al., 2019).
Novel Syntheses and Derivatives
Research on the synthesis of 1-arylpiperidin-4-ols has provided new pathways to generate compounds with a fluorophenyl group, similar to the structure . These synthetic strategies offer novel routes for creating derivatives with potential pharmaceutical applications (C. Reese et al., 1988).
Safety and Hazards
Propiedades
IUPAC Name |
3-acetyl-1-(3-fluorophenyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c1-9(16)12-6-3-7-15(13(12)17)11-5-2-4-10(14)8-11/h2,4-5,8,12H,3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPSEZFXHXQLSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCN(C1=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

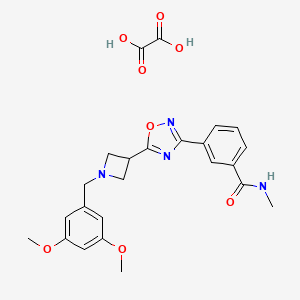
![N-[1-(4-Fluorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide](/img/structure/B2742953.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2742955.png)

![5-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-phenyl-1H-pyrazole](/img/structure/B2742961.png)
![2,2,2-trichloro-1-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2742963.png)
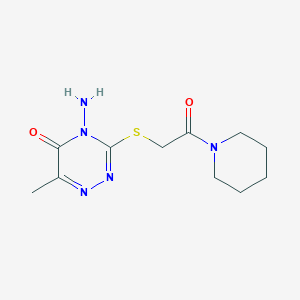
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2742966.png)
